4,5-Dimethyl-4-propylpyrrolidin-2-one
Description
4,5-Dimethyl-4-propylpyrrolidin-2-one (CAS: 1487143-53-2) is a substituted pyrrolidinone featuring a five-membered lactam ring with methyl groups at positions 4 and 5 and a propyl substituent at position 2.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4,5-dimethyl-4-propylpyrrolidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-4-5-9(3)6-8(11)10-7(9)2/h7H,4-6H2,1-3H3,(H,10,11) |
InChI Key |
DFIGYOYZYLCLCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(=O)NC1C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,5-Dimethyl-4-propylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the addition of malonates to trans-β-alkyl-β-nitrostyrenes in the presence of chiral magnesium bisoxazoline complex and nickel or cobalt bis(dibenzylcyclohexane-1,2-diamine) complexes . This reaction results in the formation of Michael adducts with two stereocenters, which are then converted into the target compound through subsequent steps.
Chemical Reactions Analysis
4,5-Dimethyl-4-propylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dimethyl-4-propylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-4-propylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Pyrrolidin-2-one Family
The pyrrolidinone scaffold is versatile, with modifications to substituents significantly altering physicochemical properties and applications. Below is a comparative analysis of 4,5-Dimethyl-4-propylpyrrolidin-2-one and its structural analogs:
Table 1: Key Structural and Commercial Differences
Key Observations :
The 5-Fluorobenzo[b]thiophene-2-carbaldehyde diverges entirely from the lactam structure, featuring a thiophene ring and aldehyde group, which may prioritize electronic effects over hydrogen-bonding capabilities .
Commercial Viability :
- The discontinuation of 4,5-Dimethyl-4-propylpyrrolidin-2-one suggests challenges in synthesis, stability, or market demand. In contrast, analogs like 4-(2-Oxopropyl)-1-(1-phenylethyl)pyrrolidin-2-one remain listed, implying greater applicability in drug discovery or material science .
Potential Applications: Pyrrolidinones with aromatic substituents (e.g., phenylethyl groups) are often explored as kinase inhibitors or CNS agents due to enhanced membrane permeability. The absence of such groups in the target compound may limit its pharmacological relevance .
Broader Context: Heterocycles in Pharmaceutical Patents
For example:
- 7-(1-ethylpiperidin-4-yl)-2-(2-methyl-2H-indazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () combines pyrimidinone and piperidine moieties, demonstrating superior binding affinity in kinase inhibition compared to simpler pyrrolidinones .
- These compounds emphasize the trend toward complex heterocyclic systems with multiple fused rings, overshadowing simpler pyrrolidinones like 4,5-Dimethyl-4-propylpyrrolidin-2-one in therapeutic pipelines .
Biological Activity
4,5-Dimethyl-4-propylpyrrolidin-2-one is an organic compound belonging to the pyrrolidinone class, characterized by a pyrrolidin-2-one ring structure. This compound has garnered attention in recent years for its potential biological activities, which are still under investigation. This article aims to provide a comprehensive overview of the biological activity of 4,5-Dimethyl-4-propylpyrrolidin-2-one, including its molecular structure, potential pharmacological effects, and relevant research findings.
Preliminary studies suggest that 4,5-Dimethyl-4-propylpyrrolidin-2-one may interact with specific enzymes or receptors within biological systems. These interactions could potentially alter metabolic pathways and influence various cellular functions. However, the precise molecular targets of this compound remain to be fully elucidated.
Pharmacological Potential
The pharmacological relevance of 4,5-Dimethyl-4-propylpyrrolidin-2-one is highlighted by its structural features that indicate possible interactions with biological receptors. Ongoing research is focused on understanding these interactions to explore therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 4,5-Dimethyl-4-propylpyrrolidin-2-one, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(2-Oxopentan-3-yl)-4-(propan-2-yl)pyrrolidin-2-one | Propan-2-yl group instead of propyl | Variation in substituents affects reactivity |
| 1-(2-Oxopentan-3-yl)-4-methylpyrrolidin-2-one | Methyl group at the 4-position | Alters physical and chemical properties |
| (R)-4-propylpyrrolidin-2-one | Similar core structure but lacks additional methyl groups | Simpler structure may lead to different biological effects |
This comparison underscores how variations in substituents can influence both chemical reactivity and biological activity, emphasizing the uniqueness of 4,5-Dimethyl-4-propylpyrrolidin-2-one within its class.
Case Studies and Research Findings
Research on the biological activity of 4,5-Dimethyl-4-propylpyrrolidin-2-one is still emerging. Some notable findings include:
- Interaction Studies : Initial studies indicate that this compound may exhibit selective binding to certain receptors involved in metabolic regulation. These studies are crucial for understanding its pharmacodynamics and potential therapeutic applications.
- Metabolic Pathway Influence : Research suggests that the compound could influence various metabolic pathways through its interactions with enzymes. For instance, it may act as an inhibitor or modulator of specific enzymatic activities.
- Therapeutic Applications : The ongoing exploration into the compound's pharmacological properties suggests potential applications in treating metabolic disorders or other conditions influenced by receptor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
